Levonorgestrel EP Impurity V, also known as aromatic levonorgestrel, is a structural isomer of the synthetic progestin drug levonorgestrel. While levonorgestrel is widely used in hormonal contraceptives, Levonorgestrel EP Impurity V is not a therapeutic agent and is not intended for human consumption. Instead, it finds application in scientific research, particularly in the field of analytical chemistry.
Researchers utilize Levonorgestrel EP Impurity V as a reference standard for various analytical techniques employed in the quality control of pharmaceutical products containing levonorgestrel. These techniques include:
Levonorgestrel EP Impurity V, with the Chemical Abstracts Service number 14009-70-2, is a notable impurity associated with the synthetic progestin Levonorgestrel. This compound is chemically characterized by the molecular formula C22H28O2 and a molecular weight of 324.5 g/mol. Levonorgestrel itself is widely used as an emergency contraceptive and in various hormonal contraceptive formulations. The presence of impurities such as Levonorgestrel EP Impurity V can impact the efficacy and safety profiles of pharmaceutical products containing Levonorgestrel .
These reactions are significant for understanding the stability and degradation pathways of Levonorgestrel EP Impurity V in pharmaceutical formulations .
Synthesis of Levonorgestrel EP Impurity V typically occurs through:
The detailed protocols for synthesis can vary based on the desired purity and yield .
Levonorgestrel EP Impurity V is primarily utilized in:
Its role in these areas underscores its importance in maintaining drug quality and efficacy .
Further research is warranted to fully understand these interactions and their clinical significance .
Levonorgestrel EP Impurity V shares similarities with several other compounds, particularly those within the class of synthetic progestins. Here are some comparable compounds:
Compound Name | CAS Number | Key Characteristics |
---|---|---|
Levonorgestrel | 797-63-7 | Widely used emergency contraceptive; progestin |
Norethisterone | 68-22-4 | Another synthetic progestin; used in oral contraceptives |
Desogestrel | 54024-22-5 | Progestin used in combination oral contraceptives |
Mifepristone | 84371-65-3 | Antiprogestin used for medical abortion |
Levonorgestrel EP Impurity V's uniqueness lies in its specific structure and role as an impurity rather than an active pharmaceutical ingredient. This distinction makes it critical for quality assurance processes in pharmaceutical manufacturing, where monitoring impurities can directly impact product safety and effectiveness .
Levonorgestrel EP Impurity V is characterized by the following properties:
Parameter | Value |
---|---|
CAS Number | 14009-70-2 |
Molecular Formula | C₂₂H₂₈O₂ |
Molecular Weight | 324.46 g/mol |
IUPAC Name | (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
Synonyms | 18-Methyl Mestranol; Aromatic Levonorgestrel |
This compound shares structural similarities with levonorgestrel but differs in the arrangement of functional groups, particularly the presence of a methoxy group at the C3 position.
The synthesis of Levonorgestrel EP Impurity V (Chemical Abstracts Service number 14009-70-2, molecular formula C₂₂H₂₈O₂) involves a well-defined three-step synthetic pathway that serves as the primary route for both intentional preparation and unintentional formation during levonorgestrel manufacturing [1] [2]. This compound, chemically designated as 13-ethyl-3-methoxy-18,19-dinor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol, represents a significant impurity that requires careful control in pharmaceutical manufacturing processes [1] [3].
The aromatization step represents the most critical phase in terms of impurity formation potential. The reaction involves the treatment of Compound 1 with lithium bromide and copper bromide in acetonitrile solvent under carefully controlled temperature conditions [2]. The optimal protocol requires initial temperature control at -5°C during reagent addition, followed by gradual warming to room temperature over 16 hours [2]. This reaction achieves 86.6% yield with 92% purity when executed under optimized conditions [2].
The mechanism involves bromination-induced aromatization of the steroid backbone, creating the characteristic aromatic A-ring structure essential for the final impurity. However, this step is particularly susceptible to side reactions that generate 2,4-brominated derivatives as major impurities [2]. Comparative studies demonstrate that suboptimal temperature control can reduce yields to 65-78% with purities dropping to 72-78%, accompanied by increased formation of aryl bromide byproducts [2].
The methylation step converts the aromatized intermediate (Compound 2) to Compound 3 through treatment with methylating agents in the presence of potassium carbonate [2]. Two primary methylating reagents have been validated: dimethyl sulfate and methyl iodide, with dimethyl sulfate demonstrating superior performance [2]. The reaction is conducted in acetone under reflux conditions for 6-7 hours, achieving 92.1% yield with 96% purity [2].
This transformation introduces the critical methoxy group at the 3-position of the aromatic ring, a structural feature that distinguishes Levonorgestrel EP Impurity V from other related impurities. The methylation process shows good selectivity when properly controlled, with primary impurities arising from unreacted starting material rather than competing methylation reactions [2].
The final alkynylation step installs the characteristic ethynyl group at the 17α-position through reaction with acetylene gas in the presence of potassium tert-butoxide in tetrahydrofuran [2]. This reaction is conducted at 0-5°C for 1-2 hours, yielding 78.3% of product with 98% purity [2]. The alkynylation reagent is prepared by bubbling acetylene gas through concentrated sulfuric acid for purification, then introducing it into a tetrahydrofuran suspension of the base [2].
The alkynylation mechanism involves formation of a potassium acetylide intermediate, which subsequently undergoes nucleophilic addition to the ketone at position 17. The high purity achieved in this step reflects the selectivity of the acetylide addition reaction, though incomplete alkynylation products can form under suboptimal conditions [2].
Research has identified several alternative synthetic strategies that may lead to Levonorgestrel EP Impurity V formation during levonorgestrel manufacturing. These pathways often involve modifications to the primary synthetic route or represent side reactions occurring during the main synthesis [4] .
The most significant alternative involves the use of different solvent systems during aromatization. While acetonitrile represents the optimal choice, alternative solvents including dimethylformamide, dimethyl sulfoxide, tetrahydrofuran, and acetone have been investigated [2]. However, these alternatives generally produce lower yields and purities, with dimethylformamide specifically problematic due to formaldehyde formation during thermal decomposition [2].
Synthetic Step | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Major Impurities Formed |
---|---|---|---|---|---|---|
Aromatization Reaction | Compound 1 (13-ethyl-3-methoxygona-2,5(10)-dien-17-one) | Lithium bromide, Copper bromide (CuBr₂) | Acetonitrile, -5°C to RT, 16 hours | 86.6 | 92 | 2,4-brominated derivatives |
Aromatization Reaction | Compound 1 | Lithium bromide, Copper bromide (CuBr₂) | Alternative: DMF, DMSO, THF, Acetone | 65-78 | 72-78 | Aryl bromide byproducts |
Methylation Reaction | Compound 2 (Aromatized product) | Dimethyl sulfate, Potassium carbonate | Acetone reflux, 6-7 hours | 92.1 | 96 | Unreacted starting material |
Methylation Reaction | Compound 2 | Methyl iodide, Potassium carbonate | Acetonitrile, RT, 4-6 hours | 85-90 | 90-94 | Over-methylated products |
Alkynylation Reaction | Compound 3 (Methylated product) | Acetylene gas, Potassium tert-butoxide | THF, 0-5°C, 1-2 hours | 78.3 | 98 | Dehydrated intermediates |
Alkynylation Reaction | Compound 3 | Acetylene gas, Potassium hydroxide | THF, 0-5°C, 2-3 hours | 70-75 | 92-95 | Incomplete alkynylation products |
The formation of Levonorgestrel EP Impurity V during pharmaceutical manufacturing involves multiple mechanistic pathways that can be categorized into process-related and reaction-specific mechanisms [6] [7]. Understanding these mechanisms is essential for developing effective control strategies and ensuring consistent product quality [8] [9].
The most significant impurity formation mechanism involves uncontrolled bromination during the aromatization reaction [2]. The copper bromide/lithium bromide system, while essential for achieving aromatization, can promote undesired bromination at positions 2 and 4 of the aromatic ring [2]. This mechanism is particularly problematic because brominated impurities can account for 0.1-2.5% of the final product when process conditions are not optimally controlled [2].
The formation mechanism involves initial complexation of copper bromide with the substrate, followed by electron transfer processes that generate bromine radicals [2]. These radicals can attack electron-rich positions on the aromatic ring, leading to substitution reactions that produce persistent brominated impurities [2]. Comparative studies demonstrate that simultaneous addition of both reagents at elevated temperatures can increase brominated impurity levels to 25% or higher [2].
Temperature control represents the primary strategy for mitigating this mechanism. Sequential addition of lithium bromide at -5°C, followed by portion-wise addition of copper bromide, effectively suppresses radical formation and reduces brominated impurities to less than 5% [2]. The mechanism of suppression involves controlled complexation that prevents the formation of highly reactive intermediates [2].
Oxidative degradation represents a secondary but significant mechanism for impurity formation during Levonorgestrel EP Impurity V synthesis [7]. The steroid backbone contains multiple sites susceptible to oxidation, including the 17-hydroxyl group and the ethynyl substituent [7]. Oxidative processes can occur during synthesis, purification, or storage, leading to impurity levels of 0.02-0.8% in the final product [7].
The primary oxidation mechanism involves interaction with atmospheric oxygen or oxidizing impurities present in reagents or solvents [7]. The 17-hydroxyl group is particularly susceptible to oxidation, forming ketone derivatives that can be difficult to separate from the desired product [7]. Additionally, the ethynyl group can undergo oxidative coupling reactions, producing dimeric impurities [7].
Control of oxidative degradation requires implementation of inert atmosphere processing throughout the synthetic sequence [7]. Nitrogen purging of reaction vessels for 30 minutes prior to reagent addition effectively reduces oxygen levels to acceptable limits [7]. Additionally, the use of antioxidants such as butylated hydroxytoluene at levels of 0.01-0.05% can provide further protection against oxidative processes [7].
Solvent-related impurity formation represents a complex mechanism involving both solvent degradation and solvent incorporation pathways [6]. Dimethylformamide, when used as an alternative solvent for aromatization, undergoes thermal decomposition to generate formaldehyde, which can subsequently react with the substrate to form aldol condensation products [2] [7].
The formaldehyde formation mechanism involves thermal degradation of dimethylformamide at temperatures above 80°C, producing formaldehyde and dimethylamine [2]. The formaldehyde can then undergo nucleophilic addition reactions with active methylene groups present in the steroid structure, leading to complex impurity mixtures [2]. These solvent-derived impurities typically represent 0.01-0.5% of the final product but can be completely eliminated through appropriate solvent selection [2].
Residual solvent incorporation represents an additional mechanism whereby solvents become trapped within the crystal lattice during crystallization processes [10]. This mechanism is particularly relevant for organic solvents with intermediate volatility, such as ethyl acetate and acetone [10]. Control requires implementation of enhanced drying procedures and solvent quality specifications limiting water content to less than 50 ppm [10].
pH-related degradation mechanisms can occur during aqueous workup procedures, particularly during the neutralization steps following aromatization [2]. The steroid structure contains acid-labile bonds that can undergo hydrolysis or rearrangement under acidic or basic conditions [11]. These mechanisms typically contribute 0.01-0.3% impurity levels but can be significant for overall product quality [11].
The mechanism involves protonation of the ether oxygen at position 3, making the methoxy group susceptible to nucleophilic displacement [11]. Under basic conditions, the ethynyl group can undergo isomerization reactions that alter the stereochemistry at position 17 [11]. Both mechanisms produce impurities that are structurally similar to the desired product but exhibit different chromatographic behavior [11].
pH buffering systems represent the primary control strategy for these mechanisms [11]. Implementation of sodium carbonate buffering during aqueous workup maintains pH in the range of 6-7, effectively preventing both acid- and base-catalyzed degradation reactions [2]. Continuous pH monitoring with automated data logging ensures consistent control across production batches [11].
Impurity Type | Formation Mechanism | Critical Parameters | Detection Methods | Typical Levels (%) | Control Strategy |
---|---|---|---|---|---|
Brominated Impurities | Uncontrolled bromination at aromatic positions 2 and 4 | Temperature control (-5°C addition), Sequential reagent addition | HPLC-UV (240 nm), HPLC-MS | 0.1-2.5 | Sequential low-temperature addition, Nitrogen atmosphere |
Aryl Bromide Byproducts | Side reaction during aromatization with CuBr₂/LiBr system | Reaction atmosphere (nitrogen protection), Reagent purity | LC-MS/MS, NMR spectroscopy | 0.05-1.2 | Optimized reagent stoichiometry, Purification enhancement |
Oxidative Degradation Products | Oxidation of intermediate compounds during processing | Oxygen exclusion, Antioxidant presence, Storage conditions | HPLC with photodiode array detection | 0.02-0.8 | Inert atmosphere processing, Antioxidant addition |
Methylation Side Products | Over-methylation or incomplete methylation reactions | Molar ratio control, Reaction time optimization | GC-MS, HPLC-MS | 0.1-1.5 | Controlled methylating agent addition, pH monitoring |
Incomplete Alkynylation Products | Insufficient acetylene exposure or competing reactions | Acetylene flow rate, Base concentration, Temperature control | HPLC-UV, Mass spectrometry | 0.05-1.0 | Optimized acetylene flow, Extended reaction time |
Solvent-Related Impurities | Residual solvent incorporation or solvent degradation | Solvent quality, Purification steps, Drying conditions | GC-FID, Headspace GC-MS | 0.01-0.5 | High-purity solvents, Enhanced washing steps |
Temperature-Induced Decomposition | Thermal decomposition at elevated temperatures | Temperature monitoring, Heating rate control | HPLC, Thermal analysis (TGA/DSC) | 0.02-0.6 | Temperature profiling, Controlled heating rates |
pH-Related Degradation | pH-induced structural rearrangements | pH buffering, Neutralization procedures | HPLC, pH monitoring | 0.01-0.3 | pH buffering systems, Gentle neutralization |
The development of effective optimization strategies for minimizing Levonorgestrel EP Impurity V formation requires a systematic approach incorporating Quality by Design principles, statistical experimental design, and comprehensive process understanding [12] [13]. These strategies focus on identifying and controlling critical process parameters that influence impurity formation while maintaining high product yield and quality [8] [14].
Temperature control represents the most critical optimization parameter for minimizing impurity formation during Levonorgestrel EP Impurity V synthesis [2]. The optimization strategy involves implementation of precise temperature profiles throughout each synthetic step, with particular emphasis on the aromatization reaction where brominated impurities are most likely to form [2].
The optimized temperature strategy requires initial cooling to -5°C before copper bromide addition, followed by controlled warming at rates not exceeding 1-2°C per minute [2]. This approach reduces brominated impurities from 25% to less than 5%, representing a 15-20% improvement in overall yield [2]. The economic benefits include reduced rework costs by 40% and decreased material waste through improved first-pass success rates [2].
Implementation involves installation of automated temperature monitoring systems with data logging capabilities and programmable heating/cooling profiles [2]. The temperature control strategy also extends to subsequent reaction steps, with methylation maintained at controlled reflux temperatures and alkynylation restricted to the 0-5°C range to prevent competing reactions [2]. This comprehensive temperature management prevents thermal equipment damage and extends equipment operational life [2].
Sequential reagent addition represents a fundamental optimization strategy that significantly reduces impurity formation during the aromatization step [2]. The enhanced strategy involves adding lithium bromide first, followed by portion-wise addition of copper bromide in five equal portions over one hour [2]. This approach decreases aryl bromide formation by 70-85% compared to simultaneous addition protocols [2].
The mechanistic basis for this optimization involves controlled formation of metal complexes that prevent uncontrolled bromination reactions [2]. Sequential addition allows proper complexation equilibrium establishment before introducing the primary brominating agent [2]. Temperature monitoring during each addition portion ensures that exothermic reactions are controlled, reducing side product formation by 50% [2].
Economic benefits of the enhanced reagent addition strategy include minimized material waste and reduced reagent consumption by 10% [2]. The improved process safety reduces insurance and safety compliance costs while maintaining consistent product quality across production batches [2]. Implementation requires modification of existing addition protocols and operator training on the sequential addition procedure [2].
Solvent selection and purification represent critical optimization parameters that influence both impurity formation and process efficiency [2]. The optimization strategy involves replacement of problematic solvents such as dimethylformamide with acetonitrile for aromatization reactions [2]. This change eliminates formaldehyde-related impurities completely while providing comparable or superior reaction performance [2].
The comprehensive solvent optimization strategy includes implementation of anhydrous solvent systems with water content maintained below 50 ppm through molecular sieve treatment [2]. This approach reduces water-sensitive degradation reactions by 90% and improves process efficiency by 25% [2]. The elimination of expensive solvent recovery steps for dimethylformamide provides significant economic benefits [2].
Solvent quality specifications require high-purity grades with detailed certificates of analysis for each batch [2]. Enhanced washing procedures using thiourea solutions remove metal contaminants to levels below 10 ppm, improving batch acceptance rates and minimizing subsequent analytical testing requirements [2]. The optimized solvent system reduces downstream purification costs by 35% [2].
Atmospheric control optimization involves implementation of inert atmosphere processing to prevent oxidative impurity formation [2]. The strategy requires nitrogen purging of reaction vessels for 30 minutes before reagent addition, maintaining positive nitrogen pressure throughout reaction sequences [2]. This approach prevents oxidative impurities and maintains oxidation product levels below 0.1% [2].
Acetylene gas purification represents a specialized atmospheric control measure for the alkynylation step [2]. The optimization involves passing acetylene through concentrated sulfuric acid washing bottles to remove impurities, ensuring acetylene purity exceeds 99.5% [2]. This purification reduces alkynylation side products and improves acetylene utilization efficiency by 30% [2].
The atmospheric control strategy provides significant economic benefits by preventing costly oxidative damage and reducing antioxidant requirements [2]. Implementation requires installation of nitrogen distribution systems and gas purification equipment, but these investments are recovered through improved product quality and reduced batch failures [2].
Real-time process monitoring represents an advanced optimization strategy that enables immediate response to process deviations [2]. The enhanced monitoring system involves sampling every two hours during reaction sequences with immediate high-performance liquid chromatography analysis to track impurity formation [2]. This approach enables real-time process adjustment and prevents batch failures [2].
Continuous pH and temperature monitoring with automated data logging maintains consistent quality across production batches and reduces process variability [2]. The monitoring system provides alerts when parameters approach specification limits, allowing corrective action before impurity levels exceed acceptable thresholds [2]. This proactive approach reduces quality control testing time by 50% [2].
The economic benefits of enhanced process monitoring include improved regulatory compliance and reduced deviation investigations [2]. The system provides comprehensive documentation for regulatory submissions and supports process validation requirements [14]. Implementation involves installation of online analytical equipment and development of data management systems for trend analysis [2].
Optimization Category | Specific Strategy | Implementation Details | Impact on Impurity Levels | Economic Benefits |
---|---|---|---|---|
Reaction Temperature Control | Low-temperature initiation (-5°C) | Maintain -5°C during CuBr₂ addition, gradual warming to RT | Reduces brominated impurities from 25% to <5% | Reduces rework costs by 40%, improves yield by 15-20% |
Reaction Temperature Control | Controlled temperature ramping | Use controlled heating rate (1-2°C/min) to prevent thermal shock | Minimizes thermal degradation products by 60-80% | Prevents thermal equipment damage, extends equipment life |
Reagent Addition Strategy | Sequential reagent addition | Add LiBr first, then CuBr₂ in 5 portions over 1 hour | Decreases aryl bromide formation by 70-85% | Minimizes material waste, reduces reagent consumption by 10% |
Reagent Addition Strategy | Portion-wise copper bromide addition | Monitor temperature during each addition to prevent exothermic reactions | Controls exothermic reactions, reduces side products by 50% | Improves process safety, reduces insurance and safety costs |
Solvent Selection | Acetonitrile as preferred solvent | Replace DMF with acetonitrile to reduce formaldehyde formation | Eliminates formaldehyde-related impurities completely | Eliminates expensive solvent recovery steps for DMF |
Solvent Selection | Anhydrous solvent systems | Use molecular sieves for solvent drying, <50 ppm water content | Reduces water-sensitive degradation by 90% | Reduces drying costs, improves process efficiency by 25% |
Reaction Atmosphere | Nitrogen protection atmosphere | Purge reaction vessel with N₂ for 30 min before reagent addition | Prevents oxidative impurities, maintains <0.1% oxidation products | Prevents costly oxidative damage, reduces antioxidant needs |
Reaction Atmosphere | Acetylene gas purification | Pass acetylene through concentrated H₂SO₄ washing bottle | Ensures acetylene purity >99.5%, reduces alkynylation side products | Improves acetylene utilization efficiency by 30% |
Purification Enhancement | Multi-stage crystallization | Recrystallize from ethyl acetate, wash with petroleum ether/ethyl acetate | Improves final purity from 85-90% to >95% | Reduces downstream purification costs by 35% |
Purification Enhancement | Enhanced washing procedures | Use thiourea washing to remove metal contamination | Removes metal contaminants to <10 ppm levels | Minimizes metal analysis costs, improves batch acceptance rate |
Process Monitoring | Real-time HPLC monitoring | Sample every 2 hours during reaction, track impurity formation | Enables real-time process adjustment, prevents batch failures | Reduces quality control testing time by 50% |
Process Monitoring | pH and temperature tracking | Continuous monitoring with automated data logging | Maintains consistent quality across batches, reduces variability | Improves regulatory compliance, reduces deviation investigations |
The optimization strategies for Levonorgestrel EP Impurity V synthesis must align with regulatory requirements for process validation and impurity control [15] [16]. Implementation requires comprehensive documentation demonstrating process capability and impurity control throughout the commercial manufacturing lifecycle [17] [18]. The optimization strategies support regulatory submissions by providing scientific rationale for process parameters and control strategies [19] [20].
Process validation activities encompass three stages: process design, process qualification, and continued process verification [18]. The optimization strategies provide the foundation for establishing design space parameters and control strategies that ensure consistent impurity levels below specification limits [14]. Statistical process control implementation enables ongoing demonstration of process capability and supports regulatory compliance requirements [18].